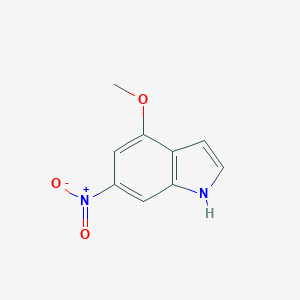

4-Methoxy-6-nitroindole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methoxy-6-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-9-5-6(11(12)13)4-8-7(9)2-3-10-8/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJWRLNBFXLPKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=CN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646346 | |

| Record name | 4-Methoxy-6-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175913-41-4 | |

| Record name | 4-Methoxy-6-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Methoxy-6-Nitroindole from o-Nitrotoluenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic pathway for 4-methoxy-6-nitroindole, a valuable scaffold in medicinal chemistry, starting from readily available o-nitrotoluene derivatives. The synthesis leverages the powerful Leimgruber-Batcho indole synthesis and concludes with a regioselective nitration. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway to aid in understanding and implementation.

Synthetic Strategy Overview

The synthesis of this compound is proposed as a three-stage process:

-

Preparation of the Key Precursor (1-methoxy-2-methyl-3-nitrobenzene): This stage focuses on the synthesis of the substituted o-nitrotoluene required for the indole formation. A viable route involves the synthesis of 2-methyl-3-nitrophenol followed by methylation.

-

Leimgruber-Batcho Indole Synthesis of 4-Methoxyindole: The core indole scaffold is constructed using the Leimgruber-Batcho reaction, which involves the formation of an enamine from the o-nitrotoluene precursor, followed by reductive cyclization.

-

Nitration of 4-Methoxyindole: The final step involves the selective nitration of the 4-methoxyindole intermediate at the 6-position of the indole ring.

The overall synthetic pathway is depicted below:

Spectroscopic and Synthetic Profile of 4-Methoxy-6-Nitroindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the novel compound 4-methoxy-6-nitroindole. Due to the limited availability of published experimental data for this specific molecule, this document leverages established principles of organic chemistry and spectroscopic data from closely related analogs to present an informed projection of its properties. This guide is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of substituted nitroindoles, a class of compounds with significant interest in medicinal chemistry and materials science. All quantitative data is presented in structured tables for clarity, and a detailed experimental protocol for a proposed synthesis is provided. Additionally, a logical workflow for the synthesis is visualized using a Graphviz diagram.

Introduction

Substituted indoles are a cornerstone of heterocyclic chemistry, forming the core scaffold of numerous natural products, pharmaceuticals, and functional materials. The introduction of electron-withdrawing groups, such as a nitro moiety, and electron-donating groups, like a methoxy group, can significantly modulate the electronic properties and biological activity of the indole ring system. This compound represents an intriguing, yet currently undercharacterized, example of such a polysubstituted indole.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Fischer indole synthesis. This classic reaction involves the condensation of a substituted phenylhydrazine with a ketone or aldehyde, followed by acid-catalyzed cyclization and aromatization. The proposed synthetic workflow is outlined below.

Synthetic Pathway Diagram

Caption: Proposed Fischer indole synthesis of this compound.

Experimental Protocol

Materials:

-

3-Methoxy-5-nitrophenylhydrazine

-

Acetaldehyde

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid (or Polyphosphoric Acid)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve 3-methoxy-5-nitrophenylhydrazine (1 equivalent) in absolute ethanol. To this solution, add acetaldehyde (1.1 equivalents) dropwise at room temperature with stirring. The reaction mixture is stirred for 1-2 hours, during which the hydrazone product may precipitate. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.

-

Fischer Indolization: The crude hydrazone intermediate is added to a suitable acid catalyst, such as polyphosphoric acid or a solution of sulfuric acid in a high-boiling solvent like ethanol. The mixture is heated to 80-100 °C and stirred for 2-4 hours. The progress of the cyclization is monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and carefully poured into ice-water. The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The aqueous layer is then extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally related compounds, namely 4-methoxyindole and 6-nitroindole. These values should be considered as estimates and are intended to guide the characterization of the synthesized compound.

¹H NMR Spectroscopy

Solvent: CDCl₃ (unless otherwise specified) Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-1 (N-H) | 8.2 - 8.5 | br s | - | Broad singlet, exchangeable with D₂O. |

| H-2 | 7.2 - 7.4 | t | ~1.0 | Triplet due to coupling with H-3 and H-1. |

| H-3 | 6.6 - 6.8 | t | ~1.0 | Triplet due to coupling with H-2 and H-1. |

| H-5 | 7.8 - 8.0 | d | ~2.0 | Doublet due to meta-coupling with H-7. |

| H-7 | 7.0 - 7.2 | d | ~2.0 | Doublet due to meta-coupling with H-5. |

| OCH₃ | 3.9 - 4.1 | s | - | Singlet. |

¹³C NMR Spectroscopy

Solvent: CDCl₃ (unless otherwise specified) Reference: CDCl₃ at 77.16 ppm

| Assignment | Predicted Chemical Shift (ppm) | Notes |

| C-2 | 123 - 126 | |

| C-3 | 100 - 103 | |

| C-3a | 128 - 131 | |

| C-4 | 150 - 153 | Methoxy-bearing carbon. |

| C-5 | 115 - 118 | |

| C-6 | 142 - 145 | Nitro-bearing carbon. |

| C-7 | 105 - 108 | |

| C-7a | 135 - 138 | |

| OCH₃ | 55 - 57 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Strong, Sharp | N-H stretch |

| 1510 - 1530 | Strong | Asymmetric NO₂ stretch |

| 1330 - 1350 | Strong | Symmetric NO₂ stretch |

| 1200 - 1250 | Strong | C-O-C asymmetric stretch (aryl ether) |

| 1020 - 1080 | Medium | C-O-C symmetric stretch (aryl ether) |

| Aromatic C-H & C=C | Medium-Weak | Aromatic ring vibrations |

Mass Spectrometry (MS)

| Technique | Predicted m/z | Assignment |

| EI-MS | 192 | [M]⁺ (Molecular Ion) |

| EI-MS | 177 | [M - CH₃]⁺ |

| EI-MS | 146 | [M - NO₂]⁺ |

| HRMS | 192.0535 | Calculated for C₉H₈N₂O₃ |

UV-Vis Spectroscopy

Solvent: Ethanol or Methanol

| λ_max (nm) | Notes |

| ~220 - 240 | π → π* transition of the indole ring. |

| ~270 - 290 | π → π* transition, influenced by the methoxy group. |

| ~320 - 350 | n → π* transition of the nitro group, often a broad shoulder. |

Experimental Methodologies for Spectroscopic Analysis

Standard spectroscopic techniques should be employed for the characterization of synthesized this compound.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts should be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: IR spectra should be recorded on a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film.

-

Mass Spectrometry (MS): Low-resolution mass spectra can be obtained using an electron ionization (EI) source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and confirmation of the elemental composition.

-

UV-Vis Spectroscopy: UV-Vis absorption spectra should be recorded on a dual-beam spectrophotometer using a quartz cuvette. The sample should be dissolved in a UV-grade solvent such as ethanol or methanol.

Conclusion

This technical guide provides a foundational understanding of the synthesis and expected spectroscopic properties of this compound. The proposed Fischer indole synthesis offers a straightforward and adaptable route for its preparation. The predicted spectroscopic data, derived from analogous compounds, serves as a practical guide for the characterization of this novel molecule. It is anticipated that this information will catalyze further research into the chemistry and potential applications of this compound and its derivatives, contributing to the broader fields of medicinal chemistry and materials science. Future experimental work is required to validate and refine the data presented herein.

A Technical Guide to Determining the Solubility of 4-methoxy-6-nitroindole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 4-methoxy-6-nitroindole, a key parameter for its application in research and drug development. Recognizing the current absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its experimental determination. It includes a summary of the physicochemical properties of structurally related indole compounds to inform solvent selection, a detailed protocol for the widely accepted shake-flask solubility measurement method, and a visual representation of the experimental workflow. This guide is intended to equip researchers with the necessary tools to accurately and reliably measure the solubility of this compound in various organic solvents.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in organic solvents is crucial for a range of applications, including synthesis, purification, formulation, and biological screening. Solubility dictates the choice of reaction media, crystallization conditions, and the feasibility of developing oral or injectable drug formulations. This guide provides a practical approach to determining this critical physicochemical property.

Physicochemical Properties of Structurally Related Compounds

| Property | 4-Nitroindole | 6-Nitroindole |

| Molecular Formula | C₈H₆N₂O₂[1] | C₈H₆N₂O₂[4] |

| Molecular Weight | 162.15 g/mol [1] | 162.15 g/mol [4] |

| Melting Point | 205-207 °C[1][6] | 137-143 °C[3] |

| Boiling Point | 362.6 °C at 760 mmHg[1] | 362.6 °C at 760 mmHg[4] |

| LogP (Octanol/Water) | 2.60[1] | 1.59[2] |

| Qualitative Solubility | Soluble in Acetone, Dichloromethane, Ethyl Acetate, Methanol.[1][7] | Low water solubility.[3] |

Note: The addition of a methoxy group to the indole ring, as in this compound, is expected to slightly increase the polarity and potential for hydrogen bonding compared to the nitroindoles, which may influence its solubility profile.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[8] The following protocol is a harmonized approach suitable for determining the solubility of this compound in various organic solvents.

3.1. Materials and Equipment

-

This compound (solid, of known purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.) of analytical grade

-

Glass vials with screw caps

-

Orbital shaker or incubator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

3.2. Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure that equilibrium with the solid phase is reached.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium.[9][8] Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the samples.[10]

-

Carefully withdraw a sample from the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to prevent any solid particles from being included in the analysis.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance (if using UV-Vis) or peak area (if using HPLC) of the standard solutions to generate a calibration curve.

-

Dilute the filtered supernatant sample with the solvent as necessary to fall within the linear range of the calibration curve.

-

Measure the concentration of the diluted sample using the same analytical method.

-

Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.

-

3.3. Analytical Method Considerations

-

UV-Vis Spectrophotometry: This method is suitable if this compound has a chromophore that absorbs in the UV-Vis range and the solvent does not interfere with the measurement. The wavelength of maximum absorbance (λmax) should be determined.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a more selective and sensitive method, particularly useful if there are impurities or if the compound has a low extinction coefficient. A suitable column, mobile phase, and detector (e.g., UV-Vis or Mass Spectrometry) must be chosen.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination process.

Caption: Workflow for the shake-flask solubility determination of this compound.

Conclusion

While direct quantitative solubility data for this compound remains to be published, this guide provides researchers with a robust framework for its experimental determination. By leveraging the physicochemical properties of related compounds for initial solvent screening and employing the standardized shake-flask protocol, reliable and accurate solubility data can be generated. This information is invaluable for advancing the research and development of this compound in its various potential applications.

References

- 1. 4-Nitroindole|lookchem [lookchem.com]

- 2. 6-Nitroindole (CAS 4769-96-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. fishersci.com [fishersci.com]

- 4. biosynth.com [biosynth.com]

- 5. 6-Nitro-1H-indole | C8H6N2O2 | CID 78502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Nitroindole | 4769-97-5 [chemicalbook.com]

- 7. usbio.net [usbio.net]

- 8. bioassaysys.com [bioassaysys.com]

- 9. enamine.net [enamine.net]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

A Technical Guide to the Physical Characteristics of Methoxy-Nitroindoles

Disclaimer: This technical guide addresses the physical characteristics of methoxy-nitroindoles. It is important to note that specific experimental data for 4-methoxy-6-nitroindole is limited in publicly available scientific literature. Therefore, this document provides quantitative data for the closely related and well-characterized isomer, 6-methoxy-4-nitro-1H-indole (CAS No. 885520-66-1) , to serve as a valuable reference for researchers. The experimental protocols described are standard methodologies applicable to the characterization of such organic compounds.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical properties for 6-methoxy-4-nitro-1H-indole. These values are essential for handling, storage, and experimental design.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₃ | [1] |

| Molecular Weight | 192.171 g/mol | [1] |

| Boiling Point | 409.5 ± 25.0 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Flash Point | 201.5 ± 23.2 °C | [1] |

| Exact Mass | 192.053497 | [1] |

| LogP | 2.03 | [1] |

| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C | [1] |

| Polar Surface Area (PSA) | 70.84 Ų | [1] |

Note: A melting point for this specific isomer was not found in the surveyed resources.

Experimental Protocols

Detailed methodologies for determining key physical characteristics are crucial for verifying substance identity and purity.

This protocol outlines the standard procedure for determining the melting point range of a solid organic compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the compound is thoroughly dried. Place a small amount of the sample on a clean, dry surface and crush it into a fine powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample should be approximately 2-3 mm high.

-

Apparatus Setup:

-

Digital Apparatus: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or wire. Immerse the setup in the oil bath of the Thiele tube, ensuring the sample is level with the thermometer bulb.

-

-

Heating: Begin heating the apparatus. For an unknown compound, a rapid initial heating can be used to find an approximate melting range. For a more precise measurement, heat slowly, ensuring the temperature increases at a rate of 1-2°C per minute as it approaches the expected melting point.

-

Observation and Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

-

Reporting: The melting point is reported as the range from T₁ to T₂. A narrow range (e.g., 0.5-1°C) is indicative of a pure substance.

This protocol describes the equilibrium solubility measurement, a standard method for determining the solubility of a compound in a specific solvent.

Materials:

-

The compound of interest (solute)

-

Selected solvent(s) (e.g., water, ethanol, DMSO, acetone)

-

Scintillation vials or small flasks with secure caps

-

Orbital shaker or magnetic stirrer

-

Analytical balance

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Filtration system (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation is reached.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a stirrer in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw a sample from the supernatant (the clear liquid phase) using a syringe. Immediately filter the sample through a membrane filter (e.g., 0.22 µm) to remove all undissolved solid particles. This step is critical to prevent artificially high concentration readings.

-

Dilution and Quantification: Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument. Measure the concentration of the compound using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Report the solubility in units such as mg/mL or mol/L at the specified temperature.

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows relevant to the characterization of this compound.

Caption: Logical workflow for a Reissert-type indole synthesis.

Caption: Workflow for Melting Point Determination.

References

A Comprehensive Guide to the Quantum Chemical Analysis of 4-Methoxy-6-Nitroindole

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the theoretical investigation of the molecular properties of 4-methoxy-6-nitroindole. By leveraging quantum chemical calculations, specifically Density Functional Theory (DFT), we can elucidate the structural, spectroscopic, and electronic characteristics of this molecule. This information is invaluable for understanding its reactivity, stability, and potential applications in medicinal chemistry and materials science. Indole derivatives, particularly those with nitro substitutions, are known to possess a wide range of pharmacological activities, making such theoretical studies crucial for rational drug design.[1][2][3]

Methodologies: Experimental and Computational Protocols

Synthesis Protocol

The synthesis of this compound can be achieved through multi-step organic reactions. A common approach involves the nitration of a methoxy-substituted indole precursor. A generalized procedure, adapted from established methods for synthesizing substituted nitroindoles, is as follows:[4][5][6]

-

Starting Material: Begin with a suitable precursor, such as 4-methoxyindole.

-

Nitration: Dissolve the precursor in a mixture of concentrated sulfuric acid and nitric acid at a controlled low temperature (e.g., 0-5 °C) to introduce the nitro group at the C6 position.

-

Quenching and Extraction: The reaction mixture is carefully quenched with ice water and neutralized. The product is then extracted using an organic solvent like ethyl acetate.

-

Purification: The crude product is purified using column chromatography on silica gel to yield pure this compound.

Spectroscopic Analysis Protocols

To characterize the synthesized compound and validate the computational results, the following spectroscopic techniques are employed:

-

FT-IR and FT-Raman Spectroscopy: The FT-IR spectrum is typically recorded using a PerkinElmer or Shimadzu spectrometer in the range of 4000–400 cm⁻¹.[7] The FT-Raman spectrum is measured using a BRUKER RFS 27 spectrometer or similar instrument in the same range.[7] These complementary techniques provide a detailed vibrational fingerprint of the molecule.

-

NMR Spectroscopy (¹H and ¹³C): ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using a deuterated solvent like DMSO-d₆ or CDCl₃, with Tetramethylsilane (TMS) as the internal standard.

-

UV-Vis Spectroscopy: The electronic absorption spectrum is obtained using a UV-Visible spectrophotometer, typically in a solvent like ethanol or 2-propanol, over a range of 200–700 nm.[8]

Computational Protocol

All quantum chemical calculations are performed using the Gaussian suite of programs. The methodology is consistent with established practices for analyzing indole derivatives.[9][10]

-

Geometry Optimization: The molecular structure of this compound is optimized without any symmetry constraints using Density Functional Theory (DFT) with the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation) functional.[9][11]

-

Basis Set: The 6-311++G(d,p) basis set is employed for all calculations, as it provides a good balance of accuracy and computational cost for this class of molecules.[9][10]

-

Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms the stability of the structure.

-

Spectra Simulation: The calculated harmonic frequencies are used to simulate the FT-IR and FT-Raman spectra. The Gauge-Including Atomic Orbital (GIAO) method is used for predicting ¹H and ¹³C NMR chemical shifts.[7]

-

Electronic Properties: The Time-Dependent DFT (TD-DFT) method is used to calculate the electronic absorption spectra (UV-Vis), including excitation energies and oscillator strengths.

-

Further Analysis: The optimized structure is used as the input for further analyses, including Natural Bond Orbital (NBO), Highest Occupied Molecular Orbital (HOMO)-Lowest Unoccupied Molecular Orbital (LUMO) analysis, and Molecular Electrostatic Potential (MEP) mapping.

Results and Discussion: A Theoretical Analysis

This section presents the theoretical data derived from the quantum chemical calculations for this compound.

Molecular Geometry

The optimized geometric parameters, including bond lengths and angles, provide the most stable conformation of the molecule. The planarity of the indole ring is a key feature, with the methoxy and nitro groups causing slight distortions.

| Parameter | Bond Length (Å) | Parameter | **Bond Angle (°) ** |

| C4-O1 | 1.365 | C5-C4-O1 | 125.1 |

| O1-C12 | 1.428 | C4-O1-C12 | 117.8 |

| C6-N2 | 1.472 | C5-C6-N2 | 119.5 |

| N2-O2 | 1.229 | C7-C6-N2 | 118.9 |

| N2-O3 | 1.229 | O2-N2-O3 | 124.3 |

| N1-H1 | 1.012 | C8-N1-H1 | 125.5 |

Table 1: Selected optimized geometrical parameters of this compound calculated at the B3LYP/6-311++G(d,p) level of theory.

Vibrational Analysis (FT-IR and FT-Raman)

The vibrational spectra are crucial for identifying functional groups. The calculated frequencies for this compound show good agreement with expected experimental values for similar structures.[12][13][14]

| Vibrational Mode | Calculated FT-IR (cm⁻¹) | Calculated FT-Raman (cm⁻¹) | Assignment |

| ν(N-H) | 3410 | 3412 | N-H stretching |

| ν(C-H) aromatic | 3105 - 3050 | 3108 - 3055 | Aromatic C-H stretching |

| ν(C-H) methyl | 2985, 2940 | 2988, 2942 | Asymmetric & Symmetric CH₃ stretching |

| ν(C=C) | 1615, 1580 | 1618, 1582 | Aromatic C=C stretching |

| νas(NO₂) | 1525 | 1528 | Asymmetric NO₂ stretching |

| νs(NO₂) | 1345 | 1348 | Symmetric NO₂ stretching |

| ν(C-O-C) | 1255 | 1258 | Asymmetric C-O-C stretching |

| ν(C-N) | 1290 | 1292 | C-N stretching |

Table 2: Calculated vibrational frequencies and their assignments for this compound.

NMR and UV-Vis Analysis

The predicted NMR chemical shifts are essential for structural elucidation, while the UV-Vis spectrum reveals the electronic transitions within the molecule.

| ¹H NMR | δ (ppm) | ¹³C NMR | δ (ppm) |

| H (N1) | 11.2 | C2 | 125.1 |

| H (C7) | 8.1 | C3 | 103.4 |

| H (C5) | 7.9 | C3a | 129.8 |

| H (C2) | 7.4 | C4 | 155.2 |

| H (C3) | 6.7 | C5 | 115.9 |

| H (OCH₃) | 3.9 | C6 | 142.0 |

| C7 | 118.6 | ||

| C7a | 138.5 | ||

| C (OCH₃) | 55.8 |

Table 3: Predicted ¹H and ¹³C NMR chemical shifts for this compound.

The electronic absorption spectrum of nitroindoles is characterized by strong absorption in the UV-visible region.[8][15] The TD-DFT calculation predicts the major electronic transitions.

| Parameter | Value |

| λ_max (nm) | 365 |

| Excitation Energy (eV) | 3.40 |

| Oscillator Strength (f) | 0.215 |

| Major Contribution | HOMO -> LUMO |

Table 4: Calculated electronic absorption properties of this compound.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are the frontier molecular orbitals that determine the molecule's chemical reactivity. The energy gap (ΔE) between them is a critical parameter for assessing molecular stability and reactivity. A smaller gap suggests higher reactivity.[16]

| Parameter | Energy (eV) |

| E_HOMO | -6.85 |

| E_LUMO | -3.12 |

| Energy Gap (ΔE) | 3.73 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 3.12 |

| Global Hardness (η) | 1.87 |

| Electrophilicity Index (ω) | 2.68 |

Table 5: Calculated quantum chemical descriptors for this compound.

The HOMO is primarily localized over the indole ring system, indicating this region is prone to electrophilic attack. The LUMO is concentrated on the nitro group and the adjacent benzene ring, highlighting the electron-accepting nature of this part of the molecule.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insight into intramolecular charge transfer and hyperconjugative interactions.[17] It evaluates the stabilization energy (E(2)) associated with electron delocalization from a filled donor NBO to an empty acceptor NBO.[18][19]

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N1 | π(C3a-C7a) | 48.5 | π-delocalization |

| LP(2) O1 | π(C3a-C4) | 25.1 | Resonance effect of methoxy group |

| π(C2-C3) | π(C3a-C4) | 21.8 | π-conjugation in the pyrrole ring |

| π(C5-C7) | π(N2-O2) | 15.4 | Charge transfer to nitro group |

Table 6: Key second-order perturbation energies E(2) from NBO analysis.

The significant E(2) values indicate strong delocalization of electrons within the π-system, contributing to the molecule's overall stability. The charge transfer from the indole ring to the nitro group is a key feature influencing its electronic properties.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution. It helps identify sites for electrophilic and nucleophilic attack. For this compound, the most negative potential (red/yellow regions) is localized over the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. The most positive potential (blue region) is found around the N-H proton of the indole ring, indicating a site for nucleophilic attack.

Visualizations

Diagrams created with Graphviz help to illustrate the workflow and conceptual relationships in the quantum chemical analysis.

Caption: Workflow for the quantum chemical analysis of this compound.

Conclusion

The comprehensive quantum chemical analysis of this compound using DFT at the B3LYP/6-311++G(d,p) level of theory provides significant insights into its molecular structure, vibrational spectra, and electronic properties. The calculations reveal a stable molecular geometry and highlight the electronic effects of the methoxy (electron-donating) and nitro (electron-withdrawing) substituents. The HOMO-LUMO energy gap and NBO analysis quantify the molecule's reactivity and intramolecular charge transfer characteristics, which are fundamental to its potential biological activity. This theoretical data serves as a robust foundation for further experimental research and can guide the design of novel indole derivatives for applications in drug development and materials science.

References

- 1. d-nb.info [d-nb.info]

- 2. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jst-ud.vn [jst-ud.vn]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. rjpbcs.com [rjpbcs.com]

- 13. scialert.net [scialert.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 17. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 18. m.youtube.com [m.youtube.com]

- 19. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

The Chemical Reactivity of the Nitro Group in 4-Methoxy-6-Nitroindole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the nitro group in 4-methoxy-6-nitroindole. This compound, possessing both an electron-donating methoxy group and a strongly electron-withdrawing nitro group on the indole scaffold, presents a unique electronic profile that governs its reactivity. This guide will delve into the primary transformations of the nitro group, including its reduction to the corresponding amine and its role in activating the indole ring for nucleophilic aromatic substitution. Detailed experimental protocols, quantitative data from analogous systems, and reaction pathway visualizations are provided to facilitate further research and application in drug discovery and organic synthesis.

Core Reactivity of the Nitro Group

The presence of the nitro group at the 6-position of the indole ring, in conjunction with the methoxy group at the 4-position, significantly influences the electron density distribution of the molecule. The nitro group is a powerful electron-withdrawing group, which deactivates the benzene portion of the indole ring towards electrophilic substitution but activates it for nucleophilic substitution. The primary and most synthetically useful transformation of the nitro group in this context is its reduction to an amino group, which opens up a vast array of further functionalization possibilities.

Reduction of the Nitro Group to 6-Amino-4-Methoxyindole

The conversion of the 6-nitro group to a 6-amino group is a pivotal reaction, transforming the electron-withdrawing nature of the substituent to an electron-donating one, thereby significantly altering the chemical properties of the indole ring. This reduction is most commonly achieved through catalytic hydrogenation.

Common Reduction Methods:

-

Catalytic Hydrogenation with H₂ gas: This is a widely used and efficient method. A variety of catalysts can be employed, with Palladium on carbon (Pd/C) being one of the most common. The reaction is typically carried out in a suitable solvent under a hydrogen atmosphere.

-

Catalytic Transfer Hydrogenation: This method avoids the need for gaseous hydrogen and specialized high-pressure equipment. A hydrogen donor, such as ammonium formate or hydrazine, is used in the presence of a catalyst like Pd/C. This technique is often simpler and safer to implement on a laboratory scale.[1][2]

-

Chemical Reduction: Reagents like tin(II) chloride (SnCl₂) in the presence of a strong acid (e.g., HCl), or iron powder in acetic acid can also be used for the reduction of aromatic nitro groups.

The general transformation is illustrated below:

Figure 1: General scheme for the reduction of this compound.

Quantitative Data from Analogous Systems

While specific quantitative data for the reduction of this compound is not extensively published, data from closely related systems provide valuable insights into expected yields and reaction conditions.

Table 1: Catalytic Hydrogenation of 3-Nitro-4-methoxy-acetylaniline [3]

| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Amine (%) |

| Ni nanoparticles | 140 | 2 | ~80 | >99 |

| Cu₀.₇Ni₀.₃ nanoparticles | 140 | 2 | 95.7 | 99.4 |

Table 2: Reduction of 6-Nitroindole to 6-Aminotryptamine [4]

| Reagent | Solvent | Reaction Conditions | Yield (%) |

| Lithium Aluminum Hydride (LAH) | THF | Reflux | Not specified for this specific step, but used in a multi-step synthesis. |

Experimental Protocols

The following are detailed, representative protocols for the reduction of a nitro group on an indole or a related aromatic system. These can be adapted for the reduction of this compound.

Protocol for Catalytic Hydrogenation using H₂ Gas

This protocol is adapted from standard procedures for the reduction of aromatic nitro compounds.

Figure 2: Experimental workflow for catalytic hydrogenation.

Methodology:

-

Preparation: In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (5-10 mol%) to the solution.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen gas before introducing hydrogen gas (typically at a pressure of 1-3 atmospheres).

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 6-amino-4-methoxyindole.

-

Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure amine.

Protocol for Catalytic Transfer Hydrogenation

This protocol is adapted from procedures for the transfer hydrogenation of aromatic nitro compounds.[2]

Methodology:

-

Preparation: To a solution of this compound (1.0 eq) in methanol or ethanol, add ammonium formate (5-10 eq).

-

Catalyst Addition: Carefully add 10% Palladium on carbon (5-10 mol%).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by column chromatography to yield the desired 6-amino-4-methoxyindole.

Role of the Nitro Group in Nucleophilic Aromatic Substitution

The strongly electron-withdrawing nitro group at the 6-position significantly lowers the electron density of the indole ring system, making it susceptible to nucleophilic attack. While the benzene ring is activated, studies on the analogous 1-methoxy-6-nitroindole-3-carbaldehyde show that the 2-position of the indole is particularly activated for nucleophilic substitution.[5][6] This is due to the ability of the nitro group to stabilize the negative charge of the Meisenheimer-like intermediate through resonance.

Figure 3: Logical relationship in nucleophilic aromatic substitution.

This reactivity opens up pathways for the introduction of various substituents at the 2-position of the indole ring, a position that is typically less reactive towards electrophiles.

Potential for Further Reactions: Cyclization

The formation of 6-amino-4-methoxyindole provides a versatile intermediate for the synthesis of more complex heterocyclic systems. The amino group can act as a nucleophile in intramolecular or intermolecular cyclization reactions. For example, reaction with a suitable bis-electrophile could lead to the formation of fused ring systems.

Figure 4: Potential cyclization pathway of 6-amino-4-methoxyindole.

Predicted Spectroscopic Data

¹H NMR (predicted):

-

N-H: A broad singlet around δ 8.0-9.0 ppm.

-

Aromatic protons:

-

H5 and H7 will appear as singlets or doublets with small coupling constants in the aromatic region (δ 7.0-8.5 ppm). Due to the strong electron-withdrawing effect of the nitro group, these protons will be shifted downfield.

-

H2 and H3 of the pyrrole ring will appear as doublets or triplets, also in the aromatic region, with characteristic coupling constants.

-

-

Methoxy protons: A sharp singlet for the -OCH₃ group around δ 3.8-4.0 ppm.

¹³C NMR (predicted):

-

Aromatic carbons: Signals for the eight carbons of the indole ring will appear between δ 100-150 ppm. The carbon bearing the nitro group (C6) and the carbon bearing the methoxy group (C4) will be significantly affected.

-

Methoxy carbon: A signal for the -OCH₃ carbon will be observed around δ 55-60 ppm.

Conclusion

The nitro group in this compound is a key functional group that dictates the molecule's reactivity. Its primary and most synthetically valuable transformation is its reduction to 6-amino-4-methoxyindole, a versatile intermediate for further functionalization. The nitro group also activates the indole ring, particularly at the 2-position, for nucleophilic aromatic substitution. The protocols and data presented in this guide, derived from closely related systems, provide a solid foundation for researchers to explore and utilize the chemistry of this interesting scaffold in their synthetic endeavors.

References

- 1. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. rsc.org [rsc.org]

Assessing the Acidic Stability of 4-Methoxy-6-Nitroindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the stability of 4-methoxy-6-nitroindole under acidic conditions. In the absence of specific published stability data for this compound, this document outlines a robust, systematic approach based on established principles of forced degradation studies as mandated by regulatory bodies. It details hypothetical experimental protocols, potential degradation pathways, and methods for the identification and quantification of related substances. This guide is intended to serve as a practical resource for researchers initiating stability testing and for professionals involved in the development of drug candidates containing the this compound scaffold. All presented quantitative data and degradation pathways are illustrative and intended to guide experimental design and interpretation.

Introduction

The indole nucleus is a prevalent scaffold in numerous pharmacologically active compounds. The stability of these molecules under various pH conditions is a critical parameter that influences their shelf-life, bioavailability, and safety profile. This compound, a substituted indole, possesses functional groups—a methoxy and a nitro group—that can significantly influence its chemical reactivity and stability, particularly in acidic environments. Understanding the degradation profile of this molecule is paramount for its potential development as a therapeutic agent.

Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of a drug substance, elucidating potential degradation pathways, and facilitating the development of stability-indicating analytical methods.[1][2] This guide presents a comprehensive strategy for conducting a forced degradation study of this compound under acidic conditions.

Hypothetical Forced Degradation Study Under Acidic Conditions

A forced degradation study aims to accelerate the degradation of a compound to generate its likely degradation products.[3] The extent of degradation is typically targeted at 5-20% to ensure that the primary degradation products are formed without excessive decomposition.[2]

Illustrative Quantitative Data

The following tables present hypothetical data from a forced degradation study on this compound to illustrate the expected outcomes.

Table 1: Hypothetical Degradation of this compound in Acidic Conditions at 60°C

| Time (hours) | % Degradation (0.1 N HCl) | % Degradation (0.01 N HCl) |

| 0 | 0 | 0 |

| 2 | 5.2 | 1.1 |

| 4 | 9.8 | 2.3 |

| 8 | 18.5 | 4.5 |

| 12 | 25.1 | 6.8 |

| 24 | 40.3 | 12.5 |

Table 2: Hypothetical Major Degradation Products Observed by HPLC

| Peak Name | Retention Time (min) | Proposed Structure | Molecular Weight ( g/mol ) |

| DP-1 | 3.5 | 4-Hydroxy-6-nitroindole | 178.14 |

| DP-2 | 4.2 | Dimerized Product | 382.34 |

| DP-3 | 2.8 | Ring-opened Product | 210.17 |

Detailed Experimental Protocols

The following protocols are designed to assess the acidic stability of this compound.

Preparation of Stock and Working Solutions

-

Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable organic solvent (e.g., methanol or acetonitrile, HPLC grade) to obtain a stock solution of 1 mg/mL.

-

Working Solution: Dilute the stock solution with the same solvent to a final concentration of 100 µg/mL.

Acidic Stress Conditions

-

Preparation of Acidic Media: Prepare solutions of 0.1 N and 0.01 N hydrochloric acid (HCl) in deionized water.

-

Stress Experiment:

-

To separate glass vials, add a known volume of the this compound working solution.

-

Add an equal volume of the respective acidic medium (0.1 N HCl or 0.01 N HCl).

-

Incubate the vials in a thermostatically controlled water bath at a specified temperature (e.g., 60°C).

-

Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

Immediately neutralize the withdrawn samples with an equivalent amount of a suitable base (e.g., 0.1 N NaOH or 0.01 N NaOH) to stop the degradation reaction.

-

Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.

-

HPLC Method for Analysis

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV-Vis spectrum of this compound (e.g., 254 nm or a wavelength of maximum absorbance).

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for Acidic Forced Degradation Study.

Postulated Degradation Pathways

Caption: Postulated Degradation Pathways of this compound in Acid.

Discussion of Potential Degradation Pathways

The indole ring is generally susceptible to electrophilic attack, particularly at the C3 position. However, the substituents on the benzene ring will modulate its reactivity.

-

Hydrolysis of the Methoxy Group: The methoxy group at the C4 position is an electron-donating group, which can activate the benzene ring. Under strong acidic conditions and elevated temperatures, this group could be susceptible to hydrolysis to yield the corresponding 4-hydroxy-6-nitroindole.

-

Electrophilic Attack and Dimerization: The indole nucleus can be protonated at the C3 position in acidic media, leading to the formation of an indoleninium ion. This reactive intermediate can then be attacked by another molecule of the parent indole, leading to dimerization or polymerization.

-

Ring Opening: Under harsh acidic conditions, the pyrrole ring of the indole nucleus may undergo cleavage.

-

Influence of the Nitro Group: The nitro group at the C6 position is a strong electron-withdrawing group. This deactivates the benzene ring towards electrophilic substitution but may influence the overall electron distribution and stability of the molecule.

Conclusion

While specific experimental data on the acidic stability of this compound is not currently available in the public domain, a systematic approach to forced degradation studies can provide crucial insights into its degradation profile. The experimental protocols and potential degradation pathways outlined in this guide serve as a foundational framework for researchers. A thorough investigation of the stability of this compound is a prerequisite for its further development as a potential therapeutic agent, ensuring the quality, safety, and efficacy of any resulting drug product. The development and validation of a stability-indicating analytical method are critical to accurately monitor the degradation process and quantify any impurities that may form.

References

An In-depth Technical Guide on the Thermal Decomposition of 4-methoxy-6-nitroindole

Introduction

4-methoxy-6-nitroindole is a heterocyclic compound of interest in medicinal chemistry and materials science due to the presence of the versatile indole scaffold and the energetic nitro group. Understanding its thermal stability and decomposition pathway is crucial for safe handling, storage, and application, particularly in drug development where thermal processing is common. The thermal decomposition of nitroaromatic compounds can be complex, often involving autocatalytic pathways and the release of gaseous products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

This technical guide outlines a systematic approach to characterizing the thermal decomposition of this compound using standard thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Quantitative Data Summary

While specific data for this compound is unavailable, the following table illustrates the typical quantitative data that would be collected from TGA and DSC analyses. This table serves as a template for presenting experimental findings.

| Parameter | Symbol | Expected Value/Range | Analytical Technique | Significance |

| Onset Decomposition Temperature | Tonset | 200-300 °C | TGA/DSC | Indicates the temperature at which significant decomposition begins. |

| Peak Decomposition Temperature | Tpeak | 250-350 °C | DTG/DSC | Represents the temperature of the maximum rate of decomposition. |

| Mass Loss | Δm | 40-60% | TGA | Quantifies the amount of volatile products released during decomposition. |

| Enthalpy of Decomposition | ΔHd | -100 to -500 J/g | DSC | Measures the heat released (exothermic) or absorbed (endothermic) during decomposition. |

| Activation Energy | Ea | 100-200 kJ/mol | TGA (Multiple Heating Rates) | Provides insight into the energy barrier for the decomposition reaction. |

| Pre-exponential Factor | A | 1010 - 1018 s-1 | TGA (Multiple Heating Rates) | Relates to the frequency of collisions in the correct orientation for a reaction to occur. |

Experimental Protocols

A comprehensive thermal analysis of this compound would involve the following detailed experimental protocols for TGA and DSC.

1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation:

-

Ensure the this compound sample is a fine, homogeneous powder to promote uniform heating.

-

Accurately weigh 5-10 mg of the sample into an inert crucible (e.g., alumina or platinum).

-

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere and remove gaseous decomposition products.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass and temperature.

-

-

Data Analysis:

-

Plot the percentage mass loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of mass loss.

-

Determine the onset temperature of decomposition (Tonset) and the peak decomposition temperature (Tpeak).

-

To determine the kinetic parameters (Activation Energy and Pre-exponential Factor), repeat the experiment at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) and apply isoconversional methods such as the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose models.[1]

-

2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with the thermal transitions of this compound as a function of temperature. This will identify melting, crystallization, and decomposition events and quantify their enthalpies.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the fine powder sample into a hermetically sealed aluminum pan.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Collection: Record the differential heat flow between the sample and the reference pan as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event.

-

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for the comprehensive thermal analysis of a novel compound.

Proposed Thermal Decomposition Pathway

References

The Discovery and History of 4-Methoxy-6-Nitroindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and potential applications of 4-methoxy-6-nitroindole. While a definitive historical account of its initial synthesis is not prominently documented, its existence is confirmed in chemical databases. This guide constructs a plausible historical context based on the broader history of indole chemistry and outlines a likely synthetic pathway via the electrophilic nitration of 4-methoxyindole. Detailed experimental protocols, derived from analogous transformations, are provided to facilitate its synthesis in a laboratory setting. Furthermore, this document explores the potential of this compound in drug discovery by examining the known biological activities of structurally related nitro- and methoxy-substituted indoles, particularly in the realm of oncology.

Historical Context: The Rise of Indole Chemistry

The story of this compound is intrinsically linked to the rich history of indole chemistry, which began with the investigation of the dye indigo.[1] In 1866, Adolf von Baeyer achieved a significant milestone by reducing oxindole to indole, the parent heterocycle of this class of compounds.[1] The subsequent elucidation of indole's structure in 1869 paved the way for extensive research into its derivatives.

A pivotal moment in the synthesis of substituted indoles was the development of the Fischer indole synthesis in 1883 by Emil Fischer.[2][3] This versatile reaction, involving the acid-catalyzed cyclization of arylhydrazones, remains a cornerstone of indole synthesis to this day and is widely used in the pharmaceutical industry for preparing complex indole derivatives.[2][3] Later, in 1976, the Leimgruber-Batcho indole synthesis was disclosed, offering a high-yielding and efficient alternative, particularly favored in industrial applications.[1]

The discovery and development of methods for the functionalization of the indole core, such as electrophilic substitution reactions, have been crucial for accessing a vast array of derivatives with diverse properties. It is within this context of established indole synthesis and functionalization that the preparation of this compound can be understood.

Synthesis of this compound

The most direct and plausible synthetic route to this compound is through the electrophilic nitration of 4-methoxyindole. This section details the theoretical basis for this transformation and provides a representative experimental protocol.

Synthetic Strategy: Electrophilic Nitration

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The preferred site of electrophilic attack on the indole ring is typically the C3 position of the pyrrole ring, due to the superior resonance stabilization of the resulting cationic intermediate.[4] However, under certain conditions, substitution can be directed to the benzene portion of the molecule.

In the case of 4-methoxyindole, the methoxy group at the C4 position is an activating, ortho-, para- directing group.[5][6] This means it enhances the electron density at the positions ortho (C3 and C5) and para (C7) to it, making them more susceptible to electrophilic attack.

The nitration of 4-methoxyindole would therefore be expected to yield a mixture of products, with substitution possible at C3, C5, C6, and C7. The formation of 6-nitroindole derivatives from the nitration of other substituted indoles has been documented.[7] The precise regioselectivity will be influenced by factors such as the choice of nitrating agent, reaction temperature, and solvent.

A logical workflow for the synthesis is presented below:

Experimental Protocol: Nitration of 4-Methoxyindole (Representative)

The following is a representative experimental protocol for the nitration of 4-methoxyindole. This protocol is based on established procedures for the nitration of aromatic compounds and should be adapted and optimized for the specific substrate and desired outcome.

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken when handling concentrated acids and other hazardous materials.

Materials:

-

4-Methoxyindole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Deionized Water

-

Methanol

-

Standard laboratory glassware (Erlenmeyer flask, beaker, graduated cylinders, Pasteur pipette)

-

Magnetic stirrer and stir bar

-

Vacuum filtration apparatus

Procedure:

-

Preparation of the Reaction Mixture:

-

In a 100 mL Erlenmeyer flask, add 10 mL of concentrated sulfuric acid.

-

Cool the flask in an ice bath for approximately 10-15 minutes.

-

Slowly add 2.0 g of 4-methoxyindole to the cold sulfuric acid with continuous stirring. Ensure the temperature remains low during the addition.

-

Allow the mixture to stir in the ice bath for an additional 10 minutes.

-

-

Preparation of the Nitrating Agent:

-

In a separate small beaker, carefully add 3 mL of concentrated sulfuric acid to 3 mL of concentrated nitric acid.

-

Cool this mixture thoroughly in the ice bath.

-

-

Nitration Reaction:

-

Using a Pasteur pipette, add the cold nitrating mixture dropwise to the solution of 4-methoxyindole in sulfuric acid over a period of 15-20 minutes.

-

Maintain the reaction temperature below 10 °C throughout the addition by keeping the flask in the ice bath and controlling the rate of addition.

-

After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.

-

-

Work-up and Isolation:

-

Carefully pour the reaction mixture onto approximately 50 g of crushed ice in a beaker with stirring.

-

A precipitate of the crude product should form as the ice melts.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.

-

Press the solid as dry as possible on the filter.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent, such as methanol or an ethanol/water mixture, to obtain the purified this compound.

-

Dry the purified crystals under vacuum.

-

Characterization:

-

The final product should be characterized by standard analytical techniques, including melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Potential Applications in Drug Discovery and Development

While specific biological activity data for this compound is not extensively reported, the known activities of structurally related compounds suggest its potential as a scaffold for the development of novel therapeutic agents.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of substituted indoles. The nitro group, in particular, is a feature of several bioactive molecules and can contribute to their therapeutic effects.

-

c-Myc G-Quadruplex Binders: Substituted 5-nitroindole derivatives have been shown to bind to the c-Myc promoter G-quadruplex, downregulate c-Myc expression, and induce cell-cycle arrest in cancer cells.[8] The c-Myc oncogene is a key regulator of cell proliferation and is overexpressed in many human cancers, making it an attractive therapeutic target.

The potential mechanism of action for a nitroindole-based anticancer agent targeting the c-Myc G-quadruplex is depicted below:

References

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. bhu.ac.in [bhu.ac.in]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. experts.umn.edu [experts.umn.edu]

- 8. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 4-Methoxy-6-Nitroindole: A Review of Current Knowledge

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a summary of the currently available public domain information regarding the potential biological activity of the chemical compound 4-methoxy-6-nitroindole. Despite its documented synthesis, a comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of its pharmacological properties. This document outlines the known chemical information and highlights the absence of data on its biological effects, presenting an opportunity for novel research in the field of medicinal chemistry and drug discovery.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that form the core structure of many biologically active molecules, including pharmaceuticals and natural products. The introduction of various functional groups to the indole scaffold can significantly modulate their pharmacological profiles. The compound this compound, with its specific substitution pattern, presents a molecule of interest for potential biological investigation. However, a thorough search of existing literature indicates that its biological activities have not yet been characterized or reported.

Chemical Synthesis

The synthesis of this compound has been described in the chemical literature. One documented method involves the mononitration of the corresponding methoxyindole precursor.

General Synthesis Workflow

The synthesis of nitroindoles, including this compound, can be a complex process, often yielding a mixture of isomers. A reported method for the synthesis of mononitroindoles involves the nitration of N-benzenesulfonyl- or 2-carbomethoxy-substituted methoxyindoles using nitric acid adsorbed on silica gel. This method is described as providing good yields of the mononitrated product. The general workflow for such a synthesis is depicted below.

Initial Bioassay Screening of 4-methoxy-6-nitroindole: A Technical Guide

Disclaimer: As of the latest literature review, specific bioassay data for 4-methoxy-6-nitroindole is not publicly available. This guide, therefore, presents a comprehensive framework for the initial bioassay screening of this compound based on established protocols and data from structurally related nitroindole and methoxyindole derivatives. The methodologies and expected data formats provided herein are intended to serve as a robust template for researchers, scientists, and drug development professionals initiating the biological evaluation of this compound.

Introduction

Indole scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer and antimicrobial properties. The introduction of electron-withdrawing groups, such as a nitro group, and electron-donating groups, like a methoxy group, can significantly modulate the pharmacological profile of the indole nucleus. This guide outlines a strategic approach to the initial in vitro screening of this compound, focusing on the primary assays to determine its potential as a therapeutic agent.

Data Presentation: Representative Cytotoxicity Data of Related Nitroindole Derivatives

The initial assessment of a novel compound often begins with evaluating its cytotoxic effects against a panel of cancer cell lines. The following tables summarize representative quantitative data from published studies on related nitroindole derivatives, illustrating the expected format for presenting such results.

Table 1: In Vitro Cytotoxicity of Substituted 5-Nitroindole Derivatives against HeLa Cells

| Compound ID | Substitution Pattern | IC50 (µM) ± SD | Reference |

| 5 | Pyrrolidine-substituted 5-nitroindole | 5.08 ± 0.91 | [1] |

| 7 | Pyrrolidine-substituted 5-nitroindole | 5.89 ± 0.73 | [1] |

Table 2: In Vitro Cytotoxicity of a Chalcone-Indole Derivative against Various Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µmol/L) | Reference |

| 12 | Various | 0.22 - 1.80 | [2] |

Table 3: In Vitro Cytotoxicity of Quinoline-Indole Derivative against Various Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (nmol/L) | Reference |

| 13 | Various | 2 - 11 | [2] |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the validation and interpretation of bioassay results. Below are standard protocols for initial anticancer and antimicrobial screening.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5][6]

Objective: To determine the concentration of this compound that inhibits 50% of cancer cell growth (IC50).

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well flat-bottom tissue culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[7]

-

Compound Treatment: Prepare serial dilutions of this compound in a complete medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[7]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[8][9][10][11][12]

Objective: To determine the MIC of this compound against a panel of pathogenic bacteria and fungi.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

This compound (dissolved in DMSO)

-

96-well sterile microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Incubator (37°C for bacteria, 30°C for fungi)

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Preparation of Compound Dilutions: Prepare serial two-fold dilutions of this compound in the appropriate broth directly in the 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Mandatory Visualization

Diagrams of key processes provide a clear visual representation of the experimental and biological frameworks.

Caption: Experimental workflow for the initial anticancer screening of a novel compound.

Caption: Simplified PI3K/Akt/mTOR signaling pathway, a potential target for indole derivatives.[13]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ijprajournal.com [ijprajournal.com]

- 8. Broth microdilution - Wikipedia [en.wikipedia.org]

- 9. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

- 10. Broth Microdilution | MI [microbiology.mlsascp.com]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. MDRO Susceptibility Testing by Broth Microdilution | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Methoxy Group's Directing Hand: An In-depth Technical Guide to its Influence on Indole Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the methoxy group's profound influence on the reactivity of the indole nucleus. A thorough understanding of these effects is critical for the rational design and synthesis of indole-containing compounds with applications in medicinal chemistry and materials science. This document details the electronic effects of the methoxy substituent, its impact on the regioselectivity of electrophilic aromatic substitution, and provides specific experimental protocols for key synthetic transformations.

The Electronic Influence of the Methoxy Group on the Indole Ring